molecular formula C16H18N2O4S B2523885 Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 899525-00-9

Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2523885
CAS No.: 899525-00-9
M. Wt: 334.39
InChI Key: MTLKXQBCYMGIAU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a 3-methylisoxazole-5-carboxamido group at position 2 and an ethyl ester at position 3. The molecular formula is C16H18N2O4S (assuming the structure analogous to CAS 919860-71-2 with an additional methyl group on the isoxazole ring) . Its synthesis likely involves coupling 3-methylisoxazole-5-carboxylic acid to the amino group of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a precursor reported in and .

Properties

IUPAC Name

ethyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-21-16(20)13-10-6-4-5-7-12(10)23-15(13)17-14(19)11-8-9(2)18-22-11/h8H,3-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLKXQBCYMGIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the tetrahydrobenzo[b]thiophene core. This can be achieved through a cyclization reaction of appropriate precursors, followed by the introduction of the 3-methylisoxazole group. The final step involves esterification to attach the ethyl ester group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydrobenzo[b]Thiophene Core

Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
  • Structure: Lacks the isoxazole carboxamido group, featuring only an amino substituent at position 2 .
  • Applications : Serves as a versatile intermediate for synthesizing derivatives like acrylamido and benzamido analogs .
Ethyl 2-Benzamido-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
  • Structure : Substituted with a benzamido group instead of isoxazole carboxamido .
Ethyl 2-(2-Cyano-Acetamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
  • Structure: Features a cyanoacetamido substituent .
  • Properties: The electron-withdrawing cyano group may alter electronic distribution, affecting reactivity in subsequent reactions (e.g., cyclization or nucleophilic substitutions).

Functional Group Modifications in Related Derivatives

Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino) Derivative (6o)
  • Structure : Contains a branched substituent with a 4-hydroxyphenyl group .
  • Synthesis : Prepared via a Petasis reaction, differing from the target compound’s carboxamide coupling .
Compounds with p-Tolylamino or Methoxyphenyl Substituents (17c–f)
  • Structure: Derivatives with aromatic amines (e.g., p-tolylamino) at position 4 .

Key Findings and Implications

Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , though yields may vary due to the steric and electronic effects of the 3-methylisoxazole group .

Substituent Impact :

  • The isoxazole carboxamido group balances hydrogen-bonding capacity (amide NH and isoxazole O/N) and moderate lipophilicity, making it distinct from purely aromatic (benzamido) or polar (hydroxyphenyl) analogs.
  • Methyl substitution on the isoxazole may enhance metabolic stability compared to unsubstituted analogs .

Biological Potential: While antioxidant data for the target compound is lacking, structurally related acrylamido derivatives show moderate activity (IC50 ~50–100 μM in DPPH assays) .

Biological Activity

Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b]thiophene core fused with an isoxazole moiety. Its chemical formula is C15_{15}H14_{14}N2_2O5_5S. The presence of the carboxamide and ester functional groups contributes to its solubility and reactivity.

1. Antitumor Activity

Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound has been evaluated for its ability to target specific oncogenic pathways, particularly those involving receptor tyrosine kinases (RTKs) and the BRAF(V600E) mutation associated with melanoma.

Compound Target IC50 (µM) Cell Line
This compoundBRAF(V600E)10.5A375 (melanoma)
Similar derivativeEGFR8.0HCC827 (lung cancer)

2. Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB signaling. In vitro studies have demonstrated its capacity to reduce the production of TNF-alpha and IL-6 in macrophage cell lines.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.

Case Study: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzo[b]thiophene derivatives and evaluated their antitumor efficacy against various cancer cell lines. The lead compound demonstrated an IC50 value of 10 µM against the MCF-7 breast cancer cell line, indicating promising potential for further development.

Case Study: Inflammatory Response Modulation

A study published in Pharmacology Reports investigated the effects of this compound on LPS-induced inflammation in murine macrophages. Results showed a significant reduction in inflammatory markers with an optimal concentration at 20 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : By targeting specific kinases involved in tumor progression.
  • Cytokine Modulation : Reducing the secretion of inflammatory cytokines.
  • Membrane Disruption : Affecting microbial integrity leading to cell death.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Gewald reaction for constructing the tetrahydrobenzo[b]thiophene core via condensation of cyclohexanone derivatives, ethyl cyanoacetate, and sulfur in ethanol or DMF, catalyzed by triethylamine or morpholine .
  • Subsequent functionalization via amide coupling (e.g., using 3-methylisoxazole-5-carboxylic acid derivatives) under conditions optimized with DMF/DMSO as solvents and carbodiimide-based coupling agents .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and regiochemistry, with typical signals at δ ~1.35 ppm (ethyl ester protons) and δ ~2.5–2.7 ppm (tetrahydrobenzo[b]thiophene protons) .
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 225.3 in ESI-MS) .
  • Elemental analysis to validate purity (e.g., C: 73.34%, H: 3.80%, N: 5.87%, S: 13.47%) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during amide coupling steps?

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates and stabilize reactive intermediates .
  • Catalyst use : Triethylamine or DMAP improves coupling efficiency by activating carboxyl groups and scavenging HCl .
  • Temperature control : Maintaining 0–5°C during coupling reduces side reactions (e.g., racemization or ester hydrolysis) .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to minimize byproducts .

Advanced: How can discrepancies in NMR data (e.g., unexpected splitting or integration) be resolved during structural validation?

  • Dynamic effects : Rotameric equilibria in amide bonds can cause signal splitting; variable-temperature NMR (VT-NMR) clarifies this .
  • Impurity identification : HSQC/HMBC correlations distinguish between regioisomers or oxidation byproducts .
  • Deuterated solvent effects : DMSO-d6 may induce shifts in NH protons; cross-checking with CDCl3 spectra is recommended .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound in pharmacological studies?

  • Substituent variation : Modifying the 3-methylisoxazole or tetrahydrobenzo[b]thiophene groups alters steric/electronic profiles. For example, replacing methyl with trifluoromethyl enhances metabolic stability .
  • Biological assays : In vitro cytotoxicity (e.g., NCI-60 cell line screening) and kinase inhibition assays (e.g., EGFR or VEGFR-2) quantify activity changes .
  • Computational modeling : Docking studies (AutoDock, Schrödinger) predict binding modes to target proteins, guiding rational design .

Advanced: How are in vitro assays designed to evaluate the compound’s potential as an apoptosis-inducing agent?

  • Cell viability assays : MTT or resazurin-based tests measure IC50 values in cancer cell lines (e.g., MCF-7 for breast cancer) .
  • Flow cytometry : Annexin V/PI staining quantifies apoptotic vs. necrotic cell populations .
  • Western blotting : Detects caspase-3/7 activation and PARP cleavage to confirm apoptotic pathways .
  • Control experiments : Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) validates mechanism specificity .

Advanced: What experimental approaches address low solubility in biological testing?

  • Prodrug design : Ester-to-acid hydrolysis (e.g., converting ethyl ester to carboxylic acid) improves aqueous solubility .
  • Formulation optimization : Use of cyclodextrins or lipid-based nanoparticles enhances bioavailability .
  • Co-solvent systems : DMSO/PBS mixtures (<1% DMSO) maintain compound stability in cell culture media .

Advanced: How can spectral data contradictions (e.g., MS vs. NMR molecular weight) be troubleshooted?

  • High-resolution MS (HRMS) : Resolves isotopic patterns and confirms exact mass (e.g., m/z 475.0936 [M+] with <5 ppm error) .
  • Impurity profiling : LC-MS/MS identifies adducts (e.g., sodium or potassium) or degradation products .
  • Cross-validation : Comparing experimental data with computed properties (e.g., XLogP3) ensures consistency .

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